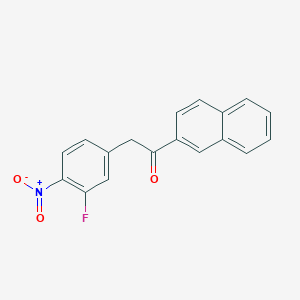
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is a synthetic organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluoro-nitrophenyl group and a naphthalenyl group attached to the ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce carboxylic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The naphthalenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes.
類似化合物との比較
Similar Compounds
- Ethanone, 2-(3-chloro-4-nitrophenyl)-1-(2-naphthalenyl)-
- Ethanone, 2-(3-bromo-4-nitrophenyl)-1-(2-naphthalenyl)-
- Ethanone, 2-(3-methyl-4-nitrophenyl)-1-(2-naphthalenyl)-
Uniqueness
Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets.
特性
CAS番号 |
143306-63-2 |
|---|---|
分子式 |
C18H12FNO3 |
分子量 |
309.3 g/mol |
IUPAC名 |
2-(3-fluoro-4-nitrophenyl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H12FNO3/c19-16-9-12(5-8-17(16)20(22)23)10-18(21)15-7-6-13-3-1-2-4-14(13)11-15/h1-9,11H,10H2 |
InChIキー |
BIPMFAZFBZLOKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC(=C(C=C3)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


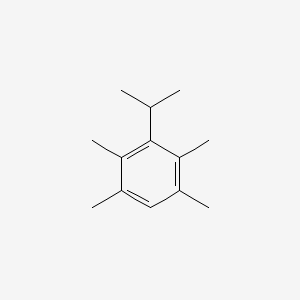
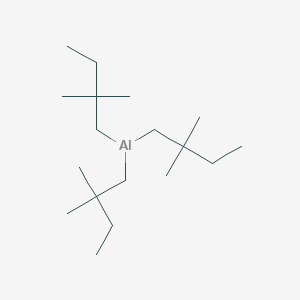
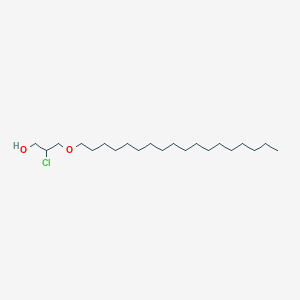
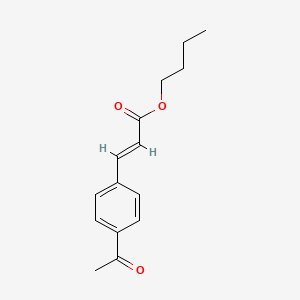
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
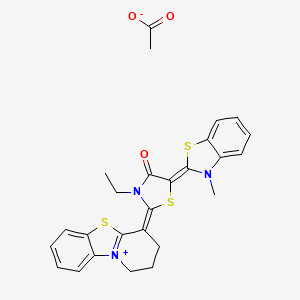
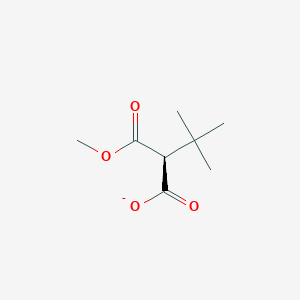
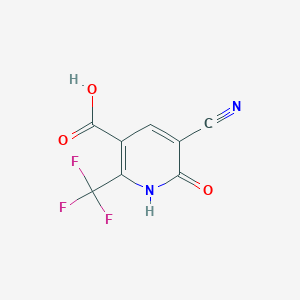
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
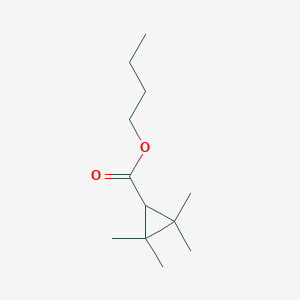
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
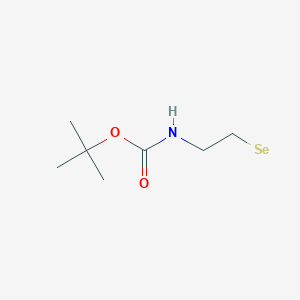
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)
